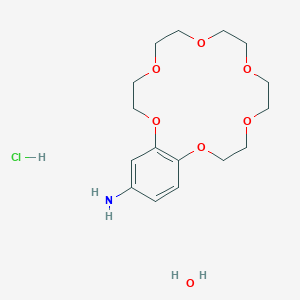![molecular formula C12H21ClN2O3 B15341701 [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride CAS No. 16603-11-5](/img/structure/B15341701.png)
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride is a chemical compound with the molecular formula C12H20ClNO3 It is known for its unique structure, which includes a trimethoxyphenyl group attached to a propan-2-ylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the formation of the chloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium cyanide, and sodium methoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, such as Taq polymerase and telomerase, and trigger caspase activation through oxidative mechanisms. It also affects the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one
- 6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline
Uniqueness
Compared to similar compounds, [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its trimethoxyphenyl group provides electron-rich properties, enhancing its reactivity and potential biological activity .
Propriétés
Numéro CAS |
16603-11-5 |
|---|---|
Formule moléculaire |
C12H21ClN2O3 |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-8(14-13)5-9-6-10(15-2)12(17-4)11(7-9)16-3;/h6-8,14H,5,13H2,1-4H3;1H |
Clé InChI |
LKXWQTXXGQGENW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)N[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


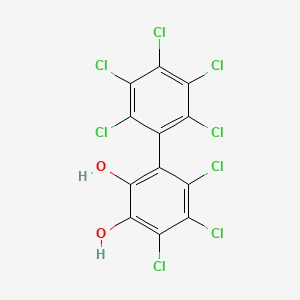
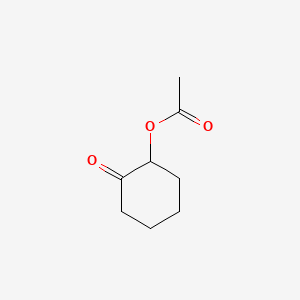
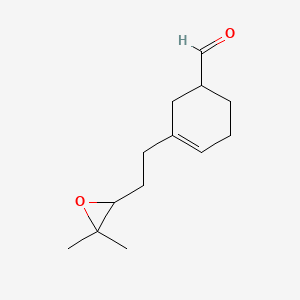
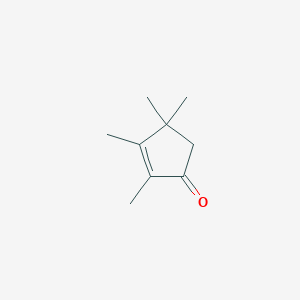
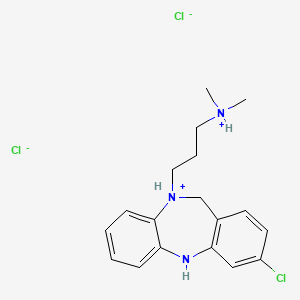

![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)

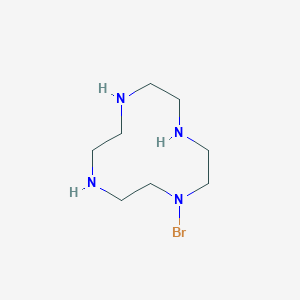
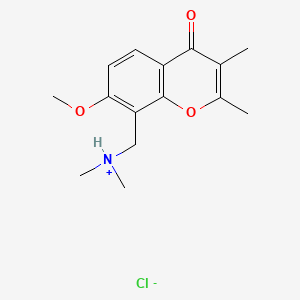
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
